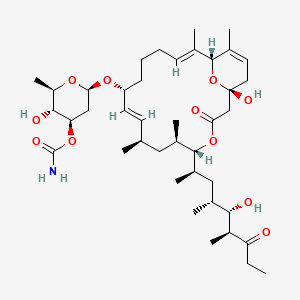
Venturicidin A
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: Venturicidin A is typically isolated from the fermentation broth of Streptomyces species. The process involves the extraction of the compound using organic solvents, followed by purification through chromatographic techniques such as reversed-phase chromatography and silica gel chromatography .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Streptomyces cultures under controlled conditions. The fermentation broth is then subjected to extraction and purification processes to obtain the pure compound .
化学反应分析
Types of Reactions: Venturicidin A undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can occur at specific sites on the macrolide ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of this compound.
科学研究应用
Antifungal Properties
Venturicidin A exhibits potent antifungal activity against various pathogenic fungi. It has been shown to protect plants from infections caused by:
- Erysiphe graminis
- Erysiphe cichoracearum
- Podoshpaera leucotricha
- Botrytis cinerea
Moreover, it is effective against fungi in the genus Venturia, which is known to cause apple scab .
Inhibition of Trypanosomatid Parasites
Recent studies have revealed that this compound is highly active against trypanosomatid parasites such as:
- Trypanosoma brucei
- Leishmania donovani
Synergistic Effects with Antibiotics
This compound has been identified as a potent adjuvant that enhances the efficacy of aminoglycoside antibiotics, such as gentamicin, against multidrug-resistant bacterial strains including Staphylococcus aureus and Pseudomonas aeruginosa. The mechanism involves:
- Uncoupling ATP synthesis : By inhibiting ATP synthase, this compound increases proton flow disruption, which facilitates greater uptake of aminoglycosides into bacterial cells .
Case Study 1: Antifungal Efficacy
A study demonstrated that this compound effectively reduced fungal infections in crops, showcasing its potential as a biopesticide. The application resulted in significant reductions in disease severity and increased crop yield.
Case Study 2: Trypanosomiasis Treatment
In vitro testing revealed that this compound could serve as a candidate for treating trypanosomiasis due to its selective toxicity towards Trypanosoma brucei, supporting its role in developing new therapeutic strategies against neglected tropical diseases .
Comparative Data Table
作用机制
Venturicidin A exerts its effects by inhibiting the ATP synthase complex in fungi and bacteria. This inhibition disrupts the proton flow through ATP synthase, leading to uncoupling of ATP synthesis from electron transport. As a result, there is an elevated concentration of extracellular protons, which can enhance the uptake of other antibiotics, such as gentamicin . In parasites like Trypanosoma brucei, this compound causes a rapid loss of mitochondrial membrane potential and mitochondrial DNA .
相似化合物的比较
Venturicidin B (aabomycin A2): Another member of the venturicidin group with similar antifungal properties.
Venturicidin C: A recently discovered analog with potential antifungal activity.
Uniqueness: Venturicidin A is unique due to its potent inhibition of ATP synthase and its ability to enhance the efficacy of other antibiotics. Its specific effects on mitochondrial function in parasites also distinguish it from other macrolide antibiotics .
属性
CAS 编号 |
33538-71-5 |
|---|---|
分子式 |
C41H67NO11 |
分子量 |
750.0 g/mol |
IUPAC 名称 |
[(2R,3R,4R,6R)-3-hydroxy-6-[[(1R,5S,6R,8R,9E,11R,15Z,17R)-1-hydroxy-5-[(2R,4R,5S,6S)-5-hydroxy-4,6-dimethyl-7-oxononan-2-yl]-6,8,16,18-tetramethyl-3-oxo-4,21-dioxabicyclo[15.3.1]henicosa-9,15,18-trien-11-yl]oxy]-2-methyloxan-4-yl] carbamate |
InChI |
InChI=1S/C41H67NO11/c1-10-32(43)29(8)36(45)26(5)20-28(7)38-27(6)19-23(2)15-16-31(50-35-21-33(51-40(42)47)37(46)30(9)49-35)14-12-11-13-24(3)39-25(4)17-18-41(48,53-39)22-34(44)52-38/h13,15-17,23,26-31,33,35-39,45-46,48H,10-12,14,18-22H2,1-9H3,(H2,42,47)/b16-15+,24-13-/t23-,26+,27+,28+,29+,30+,31+,33+,35-,36-,37+,38-,39+,41+/m0/s1 |
InChI 键 |
HHQKNFDAEDTRJK-KXQVSFSQSA-N |
SMILES |
CCC(=O)C(C)C(C(C)CC(C)C1C(CC(C=CC(CCCC=C(C2C(=CCC(O2)(CC(=O)O1)O)C)C)OC3CC(C(C(O3)C)O)OC(=O)N)C)C)O |
手性 SMILES |
CCC(=O)[C@@H](C)[C@H]([C@H](C)C[C@@H](C)[C@@H]1[C@@H](C[C@H](/C=C/[C@@H](CCC/C=C(\[C@@H]2C(=CC[C@@](O2)(CC(=O)O1)O)C)/C)O[C@H]3C[C@H]([C@@H]([C@H](O3)C)O)OC(=O)N)C)C)O |
规范 SMILES |
CCC(=O)C(C)C(C(C)CC(C)C1C(CC(C=CC(CCCC=C(C2C(=CCC(O2)(CC(=O)O1)O)C)C)OC3CC(C(C(O3)C)O)OC(=O)N)C)C)O |
外观 |
Solid powder |
Key on ui other cas no. |
33538-71-5 |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Venturicidin A; A-130; A130; A 130; AA 0368; AA-0368; AA0368 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















